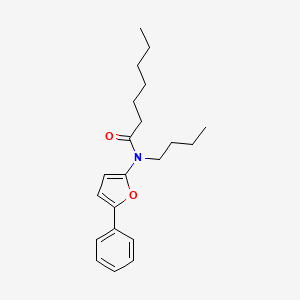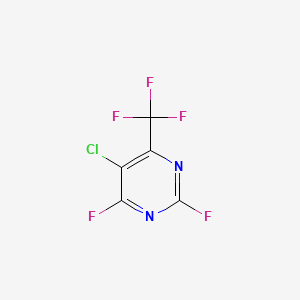
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS#: 74039-20-6) is a heterocyclic organic compound. Its chemical formula is C6H2ClF5N2. The compound features a pyrimidine ring substituted with chlorine, fluorine, and trifluoromethyl groups. It is a white to light yellow crystalline solid with interesting properties .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine. One common method involves the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with thionyl chloride (SOCl2) to introduce the chlorine atom. Another approach is the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with chloramine-T (N-chloro-p-toluenesulfonamide) to form the desired compound.
Industrial Production:: The compound is industrially produced using efficient and scalable methods. These processes ensure high yields and purity for commercial applications.
Analyse Chemischer Reaktionen
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine participates in various chemical reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Common reagents include amines, alkoxides, and thiols.
Oxidation and Reduction: While it is relatively stable under normal conditions, it can be oxidized or reduced using appropriate reagents.
Major Products: The primary products of its reactions depend on the specific conditions. For example, nucleophilic substitution with an amine yields an amino-substituted pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique substitution pattern.
Agrochemicals: It may serve as a building block for herbicides or fungicides.
Material Science: Its properties make it interesting for designing functional materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. In drug development, it could interact with specific molecular targets (e.g., enzymes, receptors) or disrupt biological pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrimidines, 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include other halogenated pyrimidines like 5-chloro-2,4-difluoropyrimidine.
Eigenschaften
CAS-Nummer |
74039-20-6 |
|---|---|
Molekularformel |
C5ClF5N2 |
Molekulargewicht |
218.51 g/mol |
IUPAC-Name |
5-chloro-2,4-difluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5ClF5N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
InChI-Schlüssel |
LTRDQYKIIGULAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


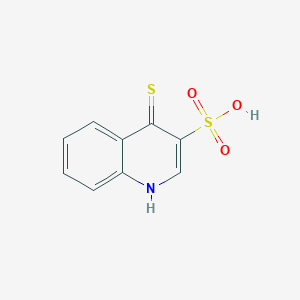
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
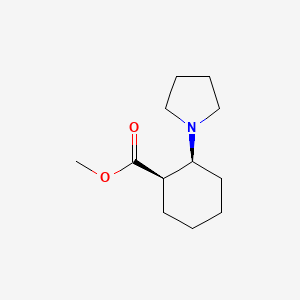
![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)

![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
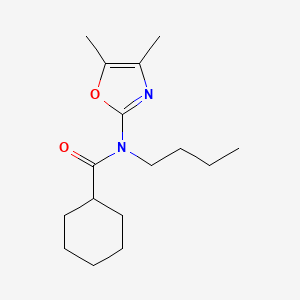
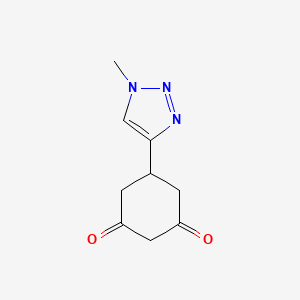
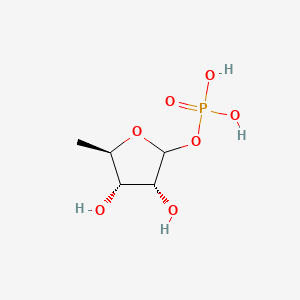
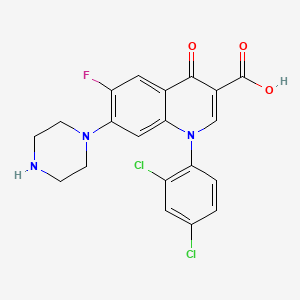

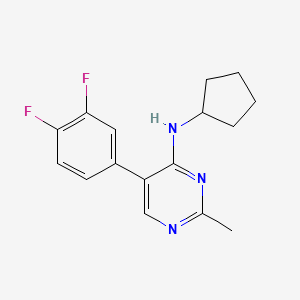
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
